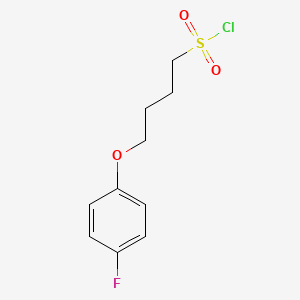

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride

Übersicht

Beschreibung

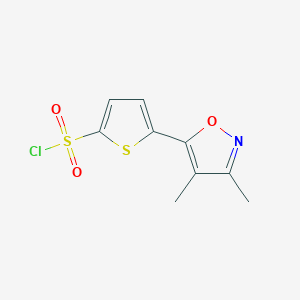

“4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12ClFO3S and a molecular weight of 266.72 . It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonyl chlorides like “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” can be achieved through various methods. One such method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and offers high yields .Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonyl Fluorides

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride: is a key intermediate in the synthesis of sulfonyl fluorides, which are valuable in biology and pharmaceuticals due to their stability-reactivity balance. These compounds can selectively interact with amino acids or proteins, making them useful as covalent probes in chemical biology .

Development of Protease Inhibitors

The compound’s ability to transform into sulfonyl fluorides makes it instrumental in developing protease inhibitors. These inhibitors target active-site amino acid residues, inactivating enzymes involved in various diseases .

Creation of Diagnostic Biomarkers

In medical diagnostics, the transformation of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride into sulfonyl fluorides can lead to the development of 18F-labelled biomarkers for positron emission tomography (PET), aiding in the detection and monitoring of diseases .

Antibacterial Agents

Research suggests that sulfonyl fluorides derived from this compound could be effective against Gram-negative bacteria, potentially leading to new antibacterial treatments .

Chemical Biology Research

The compound serves as a precursor for molecules used in chemical biology to study protein functions and interactions, due to its ability to form stable covalent bonds with specific amino acids .

Organic Synthesis

In organic chemistry, 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is used to introduce the sulfonyl functional group into organic molecules, which is a crucial step in synthesizing a wide range of chemical compounds .

Material Science

The sulfonyl group derived from this compound can be used to modify surface properties of materials, leading to applications in creating specialized coatings and additives .

Pharmaceutical Manufacturing

As a building block in pharmaceutical manufacturing, it can be used to synthesize various drug molecules, especially those requiring a sulfonyl group for their pharmacological activity .

Eigenschaften

IUPAC Name |

4-(4-fluorophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIGBMOWDWBZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenoxy)butane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-hydroxy-5-pentylcyclohexa-2,5-diene-1,4-dione](/img/structure/B1454593.png)

![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)

![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)

![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)

![(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1454610.png)